3'-Aminoacetophenone oxime
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Overview
Description
3’-Aminoacetophenoneoxime is an organic compound that belongs to the class of oximes. It is derived from 3’-aminoacetophenone, which is an aromatic ketone. Oximes are known for their ability to form stable complexes with metal ions and have various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-aminoacetophenoneoxime typically involves the reaction of 3’-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is usually carried out in an alcoholic solvent under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production methods for 3’-aminoacetophenoneoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3’-Aminoacetophenoneoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Aminoacetophenoneoxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-aminoacetophenoneoxime involves its ability to form stable complexes with metal ions. This property is utilized in various applications, including catalysis and antimicrobial activity. The molecular targets and pathways involved include the formation of coordination complexes with metal ions, which can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
3’-Aminoacetophenone: The parent compound from which 3’-aminoacetophenoneoxime is derived.
2’-Aminoacetophenone: A similar compound with the amino group in a different position.
4’-Aminoacetophenone: Another positional isomer with different chemical properties.
Uniqueness: 3’-Aminoacetophenoneoxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and stability. This makes it valuable in various applications, particularly in the synthesis of coordination complexes and antimicrobial agents .
Properties
IUPAC Name |
(NE)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHZPGARRZDCY-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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